molecular formula C21H23NO5 B591599 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid CAS No. 940301-35-9

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Cat. No. B591599
CAS RN: 940301-35-9
M. Wt: 369.417
InChI Key: LYRGLIQVUMAZJU-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid” is a useful organic compound for research related to life sciences . It has a molecular formula of C21H23NO5 .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a hydroxy group, and a methylpentanoic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.4 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found .

Scientific Research Applications

  • Facilitating the synthesis of key components in pharmaceutical compounds, such as amastatin and bestatin, which are important in medical applications (Ishibuchi et al., 1992).

  • Enantioselective synthesis of amino acid derivatives for incorporation into biologically active peptides, using solid-phase peptide synthesis strategies (Paladino et al., 1993).

  • Development of new linkers for solid-phase synthesis, demonstrating higher acid stability compared to standard resins, which is crucial for the synthesis of diverse molecular structures (Bleicher et al., 2000).

  • Preparation of N-Fmoc-protected β-amino acids, demonstrating a key advancement in solid-phase syntheses of peptides, highlighting its role in peptide chemistry (Šebesta & Seebach, 2003).

  • Development of methods for the stereoselective synthesis of amino acids, contributing to the understanding of biological molecules like marine toxins and antibiotics (Giordano et al., 1999).

  • Synthesis of phosphatase-stable phosphothreonine mimetics for use in signal transduction-directed peptides, showing applications in the field of biological signaling (Liu et al., 2009).

  • Providing methods for the synthesis of complex peptides and cyclodepsipeptides, which are promising pharmaceutical candidates due to their diverse biological activities (Pelay-Gimeno et al., 2016).

  • Aiding in the reversible protection of the amide bond in peptides, which is important in synthesizing difficult peptide sequences (Johnson et al., 1993).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRGLIQVUMAZJU-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid

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